Benzethonium

Description

Benzethonium is a synthetic quaternary ammonium salt with surfactant, antiseptic, and broad spectrum antimicrobial properties. Its salt form, this compound chloride, is primarily used as a skin disinfectant at concentrations of 0.1-0.2 %, which are safe and effective concentrations for the compound specified by the U.S. Food and Drug Administration (FDA). It is additionally found in cosmetics and toiletries such as mouthwashes and anti-itch ointments. It is shown to be effective in mediating its antimicrobial action against bacteria, fungi, mold and viruses. There is evidence that this compound acts as a spermatocide but may cause vaginal irritation. This compound was identified as a novel cancer-specific compound by cell-based small-molecule screen.

This compound is a natural product found in Annona muricata, Annona glabra, and other organisms with data available.

Bactericidal cationic quaternary ammonium surfactant used as a topical anti-infective agent. It is an ingredient in medicaments, deodorants, mouthwashes, etc., and is used to disinfect apparatus, etc., in the food processing and pharmaceutical industries, in surgery, and also as a preservative. The compound is toxic orally as a result of neuromuscular blockade.

See also: this compound Chloride (has salt form).

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

While exact mechanism of benzethonium is not fully understood, it is proposed that benzethonium acts similarly to other structurally-related quaternary ammonium compounds in disrupting cytoplasmic and outer membrane lipid bilayers of microorganisms. The positively charged quaternary nitrogen associates with the polar head groups of acidic membrane phospholipids, followed by the hydrophobic tail interacting with the hydrophobic membrane core. Benzethonium is thought to form mixed-micelle aggregates with hydrophobic membrane components that solubilize membrane and lyse the cells, leading to leakage of cytoplasmic contents. Based on findings in vitro cell assays, its mode of action on cancer cells may involve cancer cell apoptosis via dysregulating mitochondria or rough endoplasmic reticulum (rER). It is proposed that intracellular cationic molecules such as benzethonium will create swelling of the rER and damage the organelle. Ultimately, there is a loss in cell membrane integrity and cytosolic Ca2+ levels increase. Dysregulation of mitochondria and rER leads to the activation of caspase-2, caspase-8, caspase-9, and caspase-3. |

|---|---|

CAS No. |

498-77-1 |

Molecular Formula |

C27H43NO3 |

Molecular Weight |

429.6 g/mol |

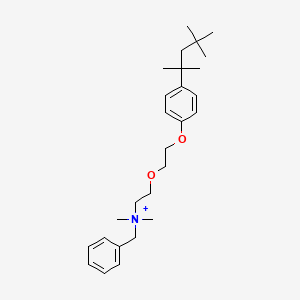

IUPAC Name |

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;hydroxide |

InChI |

InChI=1S/C27H42NO2.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;/h8-16H,17-22H2,1-7H3;1H2/q+1;/p-1 |

InChI Key |

USLZJBWCHRRIAQ-UHFFFAOYSA-M |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[OH-] |

melting_point |

158-163 |

solubility |

Soluble |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Benzethonium Chloride on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzethonium (B1203444) chloride is a potent cationic surfactant and quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial properties. Its efficacy is primarily attributed to its ability to compromise the structural and functional integrity of bacterial cell membranes. This technical guide provides an in-depth analysis of the core mechanism of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the molecular interactions and experimental workflows. The primary mode of action involves a multi-step process initiated by electrostatic attraction to the negatively charged bacterial cell surface, followed by intercalation of its hydrophobic tail into the lipid bilayer. This disruption leads to increased membrane permeability, dissipation of the electrochemical gradient, leakage of essential intracellular components, and ultimately, cell death.[1][2]

Core Mechanism of Action on Bacterial Membranes

The bactericidal activity of this compound chloride is a direct consequence of its amphiphilic molecular structure, which features a positively charged quaternary ammonium head group and a long, hydrophobic alkyl chain.[1][2] This structure facilitates a sequential interaction with the bacterial cell envelope, leading to catastrophic failure of the membrane's barrier function.

The primary mechanism can be delineated into the following stages:

-

Adsorption and Binding: The positively charged quaternary ammonium head of this compound chloride is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1]

-

Hydrophobic Intercalation: Following initial binding, the long hydrophobic alkyl chain penetrates and integrates into the lipid bilayer of the cytoplasmic membrane.[1][2] This insertion is driven by hydrophobic interactions with the fatty acid chains of the membrane phospholipids.[1]

-

Membrane Disruption and Permeabilization: The intercalation of this compound chloride molecules disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and an increase in fluidity. This perturbation compromises the membrane's function as a selective barrier.

-

Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of vital intracellular contents, including potassium ions (K+), nucleotides, amino acids, and ATP.[1][2] This efflux disrupts the cell's osmotic balance and depletes it of essential metabolites.

-

Dissipation of Membrane Potential: The bacterial cytoplasmic membrane maintains a critical electrochemical gradient, or membrane potential, which is essential for key cellular processes like ATP synthesis, nutrient transport, and motility.[2] The leakage of ions caused by this compound chloride dissipates this membrane potential, leading to a collapse of cellular energy production.

-

Protein Denaturation and Inhibition of Cellular Processes: In addition to direct membrane damage, this compound chloride can cause the denaturation of essential membrane-associated and cytoplasmic proteins, further impairing cellular functions.[1][2] Some evidence also suggests it can interfere with nucleic acid synthesis.[2] The culmination of these events leads to rapid bacterial cell death.

Visualization of the Mechanism of Action

Caption: Sequential mechanism of this compound chloride action on the bacterial cell membrane.

Quantitative Efficacy Data

The antimicrobial potency of this compound chloride is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Bacterial Species | Gram Type | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-Positive | ATCC 6538 | 1.95 | [3] |

| Staphylococcus aureus | Gram-Positive | (Clinical Isolates) | 1 - 4 | [4] |

| Bacillus subtilis | Gram-Positive | ATCC 6633 | 3.9 | [3] |

| Bacillus cereus | Gram-Positive | ATCC 10876 | 3.9 | [3] |

| Listeria monocytogenes | Gram-Positive | ATCC 15313 | 7.8 | [3] |

| Escherichia coli | Gram-Negative | ATCC 8739 | Not specified | [3] |

Note: Data is compiled from available literature and experimental conditions may vary between studies.

Key Experimental Protocols

The investigation of this compound chloride's effect on bacterial membranes relies on specific, validated experimental protocols. The following sections detail the methodologies for assessing membrane integrity and membrane potential.

Assessment of Cytoplasmic Membrane Integrity

This protocol uses the fluorescent dye Propidium Iodide (PI) to quantify membrane damage. PI is a nucleic acid intercalating agent that is impermeant to cells with intact membranes. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Protocol: Membrane Integrity Assay using Propidium Iodide (PI)

-

Bacterial Culture Preparation:

-

Inoculate a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth) with the target bacterial strain.

-

Incubate overnight at 37°C with shaking to reach the mid-logarithmic growth phase.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with a sterile buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4).

-

Resuspend the final pellet in the same buffer and adjust the cell density to approximately 10⁸ cells/mL.[5]

-

-

Staining Procedure:

-

Prepare a stock solution of Propidium Iodide (e.g., 1 mg/mL in water).

-

In a 96-well black microtiter plate, add aliquots of the bacterial cell suspension.

-

Add varying concentrations of this compound chloride to the wells. Include a positive control (e.g., cells treated with 70% isopropanol) and a negative control (untreated cells).

-

Add PI to each well to a final concentration of approximately 5-30 µM.[5][6][7]

-

Incubate the plate at room temperature for 5-15 minutes in the dark.[6][7]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader or a flow cytometer. For PI, typical excitation and emission wavelengths are ~535 nm and ~617 nm, respectively.[5]

-

Alternatively, visualize the cells using fluorescence microscopy. Live cells will not show red fluorescence, while cells with compromised membranes will fluoresce red.[8]

-

Quantify the percentage of membrane-compromised cells by comparing the fluorescence of treated samples to the positive and negative controls.

-

Visualization of Membrane Integrity Assay Workflow

Caption: Experimental workflow for assessing bacterial membrane integrity using Propidium Iodide.

Measurement of Cytoplasmic Membrane Depolarization

This protocol utilizes the voltage-sensitive fluorescent dye 3,3’-dipropylthiadicarbocyanine iodide [DiSC₃(5)], a cationic dye that accumulates in polarized, hyperpolarized bacterial cells. This accumulation leads to self-quenching of its fluorescence. When the membrane is depolarized by an agent like this compound chloride, the dye is released into the medium, causing a significant increase in fluorescence (de-quenching).

Protocol: Membrane Potential Assay using DiSC₃(5)

-

Bacterial Culture Preparation:

-

Grow bacteria to the mid-logarithmic phase as described in section 3.1.

-

Harvest and wash the cells with a suitable buffer (e.g., 5 mM HEPES with 5 mM glucose).

-

Resuspend the cells in the same buffer to a final OD₆₀₀ of 0.2-0.3.[7]

-

-

Dye Loading and Measurement:

-

Prepare a stock solution of DiSC₃(5) in DMSO (e.g., 1 mM).

-

Transfer the cell suspension to a cuvette for a fluorometer or to wells of a 96-well black plate.

-

Add DiSC₃(5) to the cell suspension to a final concentration of approximately 1-2 µM and incubate with shaking until the fluorescence signal stabilizes (this indicates dye uptake and quenching is complete).[7][9]

-

Establish a baseline fluorescence reading for a few minutes.

-

-

Depolarization and Data Acquisition:

-

Inject the desired concentration of this compound chloride into the cell suspension while continuously recording the fluorescence.

-

Monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

A positive control for complete depolarization can be achieved by adding a high concentration of an ionophore like valinomycin (B1682140) (in the presence of external K+) or gramicidin.[9]

-

The excitation and emission wavelengths for DiSC₃(5) are typically around 622 nm and 670 nm, respectively.[5]

-

-

Data Analysis:

-

The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.

-

The data can be presented as a time-course of fluorescence intensity or as a percentage of depolarization relative to the positive control. For quantitative measurements in millivolts (mV), a calibration curve must be generated using buffers with varying K+ concentrations in the presence of the K+ ionophore valinomycin.[9]

-

Conclusion

The antimicrobial action of this compound chloride is unequivocally linked to its ability to catastrophically disrupt the bacterial cell membrane. Through a sequence of electrostatic binding, hydrophobic intercalation, and subsequent permeabilization, it dissipates the essential membrane potential and allows for the fatal leakage of cytoplasmic contents. The quantitative data on its MIC values confirm its high potency against a range of bacteria, particularly Gram-positive species. The detailed experimental protocols provided herein offer robust methods for researchers to further investigate and quantify the membrane-disrupting effects of this compound chloride and other quaternary ammonium compounds, aiding in the development of novel antimicrobial strategies and disinfectant technologies.

References

- 1. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Impact of benzalkonium chloride, this compound chloride and chloroxylenol on bacterial antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzalkonium Chloride, Even at Low Concentrations, Deteriorates Intracellular Metabolic Capacity in Human Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Benzethonium Chloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzethonium (B1203444) chloride is a synthetic quaternary ammonium (B1175870) salt that functions as a potent cationic surfactant.[1][2] Structurally, it possesses a positively charged nitrogen atom covalently bonded to four carbon atoms, which imparts its surface-active properties.[1] This compound presents as an odorless, white solid that is readily soluble in water, alcohol, and acetone.[1][3][4][5][6][7] Its amphiphilic nature, consisting of a hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, allows it to disrupt microbial cell membranes, making it a broad-spectrum antimicrobial agent effective against bacteria, fungi, molds, and viruses.[1][2][8][9] Consequently, this compound chloride is widely utilized as an antiseptic, disinfectant, and preservative in pharmaceutical, cosmetic, and food industries.[1][8][10] In aqueous solutions, it self-assembles into micelles above a certain concentration, a critical property that governs its functionality as a solubilizer and wetting agent.[4]

General Physicochemical Properties

This compound chloride's fundamental properties are summarized in the table below. These characteristics are foundational to its behavior in aqueous solutions and its various applications.

| Property | Value | Reference |

| IUPAC Name | N-Benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride | [1] |

| Molecular Formula | C₂₇H₄₂ClNO₂ | [3][11] |

| Molecular Weight | 448.08 g/mol | [3][11] |

| Appearance | Colorless or white crystals/powder | [3][5][11] |

| Odor | Odorless | [1][3] |

| Taste | Very bitter | [5][11] |

| Solubility | Freely soluble in water and ethanol; practically insoluble in diethyl ether. | [3][5][6] |

| Melting Point | 158-164 °C | [3][12] |

| pH (1% aqueous solution) | 4.8 to 5.5 | [5][11] |

| LogP | 4.0 | [5] |

| Stability | Stable but hygroscopic. Sensitive to light. Incompatible with strong oxidizing agents, soap, and anionic detergents. | [10][11] |

Micellization and Aggregation in Aqueous Solution

As a cationic surfactant, this compound chloride monomers in an aqueous solution will spontaneously self-assemble into organized structures known as micelles when the concentration reaches a critical point. This phenomenon, known as micellization, is a key aspect of its physicochemical behavior.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant molecules begin to form micelles.[13] At the CMC, a distinct change in several physical properties of the solution can be observed, such as surface tension, conductivity, and turbidity.[13][14] The CMC is a crucial parameter as it dictates the onset of the surfactant's full range of activities, including solubilization and detergency.

The CMC of this compound chloride is influenced by factors such as temperature and the presence of electrolytes.[15] The addition of salts like sodium chloride (NaCl) can significantly lower the CMC.[15][16] This is due to the salt's counterions shielding the electrostatic repulsion between the positively charged head groups of the surfactant molecules, thus promoting micelle formation at a lower concentration.[17]

| CMC (mol/L) | Temperature (°C) | Medium | Method | Reference |

| 0.0028 | Not specified | NaCl-free aqueous solution | UV Spectrophotometry | [15][16] |

| 8.4 x 10⁻⁴ | 20 | 0.01 M Tris-HCl, 0.01 M NaCl | Not specified | [16] |

| 5.35 x 10⁻⁴ | 20 | Not specified | Small-angle X-ray scattering | [16] |

The self-association of this compound chloride in aqueous solution has been analyzed over a temperature range of 20-50°C using various methods, all of which yielded similar CMC values.[18]

Aggregation Number

The aggregation number (Napp) refers to the average number of individual surfactant molecules that come together to form a single micelle. This parameter provides insight into the size and structure of the micelles.

| Apparent Aggregation Number (Napp) | Temperature (°C) | Medium | Method | Reference |

| 60–65 | 20 | 0.01 M Tris-HCl, 0.01 M NaCl | Static Light Scattering | [16] |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant and the properties of the solution.[19] For an ionic surfactant like this compound chloride, conductivity and surface tension measurements are common and effective.[13][19]

Conductivity Method

Principle: This method is suitable for ionic surfactants.[13][19] The conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the surfactant exists as monomers, and the conductivity increases linearly with concentration.[13] Above the CMC, the formation of micelles, which have lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot.[13][14] The intersection of the two linear portions of the graph indicates the CMC.

Protocol:

-

Prepare a series of aqueous solutions of this compound chloride with varying concentrations, spanning a range both below and above the expected CMC.

-

Use a calibrated conductivity meter to measure the specific conductance of each solution at a constant temperature.

-

Plot the specific conductance as a function of the this compound chloride concentration.

-

Identify the two linear regions in the plot and perform a linear regression for each.

-

The concentration at which the two lines intersect is determined as the CMC.

Surface Tension Method

Principle: This is a widely applicable method for both ionic and non-ionic surfactants.[13][14] Surfactant molecules adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the interface becomes saturated with monomers.[20] At this point, micelles begin to form in the bulk of the solution, and the surface tension remains relatively constant with further increases in concentration.[14][20] The concentration at which this plateau begins is the CMC.

Protocol:

-

Prepare a series of this compound chloride solutions of different concentrations in deionized water.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the du Nouy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension (γ) versus the logarithm of the surfactant concentration (log C).

-

The plot will show a sharp break or inflection point.[20] The concentration corresponding to this point is the CMC.

UV-Vis Spectrophotometry

Principle: This method relies on observing a shift in the UV absorption spectrum of this compound chloride upon micellization. The formation of micelles can cause a bathochromic (to longer wavelength) and hyperchromic (increased absorbance) shift in the UV absorption band.[15][16] By plotting the absorbance at a specific wavelength against the surfactant concentration, a break in the curve can be observed at the CMC. This technique can also be used with a hydrophobic dye that gets solubilized in the micelles, leading to a sharp increase in absorbance at the CMC.[14]

Protocol (Direct Measurement):

-

Prepare a range of this compound chloride solutions.

-

Record the UV-Vis absorption spectrum (e.g., in the 250-300 nm region) for each concentration.[15][16]

-

Identify a wavelength that shows a significant change in absorbance upon micellization.

-

Plot the absorbance at this wavelength against the surfactant concentration.

-

The CMC is identified as the concentration where there is a distinct change in the slope of the plot.

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Factors Influencing Micellization

References

- 1. This compound chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. Actylis - this compound Chloride - Anti-Microbial Agent - Preservative [solutions.actylis.com]

- 5. slate.greyb.com [slate.greyb.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C27H42NO2+ | CID 2335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alkalisci.com [alkalisci.com]

- 10. This compound chloride | 121-54-0 [chemicalbook.com]

- 11. This compound Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. [Properties of this compound chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sci-rad.com [sci-rad.com]

- 18. researchgate.net [researchgate.net]

- 19. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.stmjournals.com [journals.stmjournals.com]

Benzethonium Chloride: A Cationic Surfactant for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzethonium (B1203444) chloride, a quaternary ammonium (B1175870) cationic surfactant, has long been recognized for its potent antimicrobial properties. However, its utility in modern research extends far beyond its role as a simple disinfectant. This technical guide delves into the core functionalities of this compound chloride, exploring its diverse applications in contemporary scientific research, from its foundational use in antimicrobial studies to its emerging role in cancer research and drug delivery systems. This document provides a comprehensive overview of its physicochemical properties, mechanisms of action, and detailed experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental workflows.

Introduction to this compound Chloride as a Cationic Surfactant

This compound chloride is a synthetic quaternary ammonium salt. Its structure is characterized by a positively charged nitrogen atom covalently bonded to four carbon atoms, which imparts its cationic nature. This amphiphilic molecule possesses a hydrophilic quaternary ammonium head and a hydrophobic hydrocarbon tail, enabling it to act as a potent surfactant. This dual nature allows it to disrupt cell membranes, a key mechanism behind its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1][2] Beyond its antimicrobial effects, its surfactant properties are being leveraged in various research applications, including drug formulation and delivery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound chloride is crucial for its effective application in research.

| Property | Value | References |

| Molecular Formula | C₂₇H₄₂ClNO₂ | [3] |

| Molecular Weight | 448.08 g/mol | [3] |

| Appearance | White to pale yellow powder | [3] |

| Solubility | Soluble in water, ethanol, and chloroform | [4] |

| Critical Micelle Concentration (CMC) | 0.0028 mol/L (in NaCl-free solution) | [5] |

Mechanism of Action

The primary mechanism of action of this compound chloride stems from its cationic surfactant properties. The positively charged head of the molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This electrostatic interaction facilitates the insertion of the hydrophobic tail into the lipid bilayer, leading to membrane disruption, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.[2]

References

- 1. Preparation and Standardization of 0.004 M this compound Chloride | Pharmaguideline [pharmaguideline.com]

- 2. Impact of benzalkonium chloride, this compound chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound chloride, EP, USP grade | Colorectal Research [colorectalresearch.com]

- 4. parksideirl.com [parksideirl.com]

- 5. Kinetics and distribution of benzalkonium compounds with different alkyl chain length following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimicrobial Spectrum of Benzethonium Chloride Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of Benzethonium chloride (BEC) against a range of gram-positive bacteria. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action.

Introduction

This compound chloride is a synthetic quaternary ammonium (B1175870) compound renowned for its broad-spectrum antimicrobial properties. It is widely utilized as a disinfectant, antiseptic, and preservative in various pharmaceutical, cosmetic, and industrial applications. This document focuses specifically on its efficacy against gram-positive bacteria, a group of microorganisms characterized by a thick peptidoglycan cell wall. Understanding the antimicrobial spectrum and mechanism of action of BEC is crucial for its effective application and for the development of new antimicrobial strategies. Generally, this compound chloride is more effective against gram-positive than gram-negative bacteria.[1]

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound chloride is quantitatively assessed primarily through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Summary of MIC and MBC Data

The following tables summarize the reported MIC and MBC values of this compound chloride against various clinically significant gram-positive bacteria. It is important to note that these values can vary depending on the specific strain, testing methodology, and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Chloride against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 3.9 | [2] |

| Staphylococcus aureus | (Clinical Isolates) | <12.5 | [3] |

| Staphylococcus epidermidis | (Clinical Isolates) | <12.5 | [3] |

| Streptococcus agalactiae | (52 strains) | MIC90 = 3.12 | [4] |

| Listeria monocytogenes | ATCC 15313 | 7.8 | [5] |

| Listeria monocytogenes | (Foodborne Isolate) | 30 | [6] |

| Bacillus subtilis | ATCC 6633 | 3.9 | [5] |

| Bacillus cereus | ATCC 10876 | 3.9 | [5] |

| Bacillus cereus | (Foodborne Isolate) | 140 | [6] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Chloride against Gram-Positive Bacteria

| Bacterial Species | Strain | MBC (µg/mL) | Reference |

| Streptococcus agalactiae | (52 strains) | 0.78 - 12.50 | [4] |

| Listeria monocytogenes | (Foodborne Isolate) | 35 | [6] |

| Bacillus cereus | (Foodborne Isolate) | 160 | [6] |

Mechanism of Action

The primary mechanism of action of this compound chloride against gram-positive bacteria involves the disruption of the cytoplasmic membrane.[1][7] As a cationic surfactant, the positively charged quaternary ammonium head of the BEC molecule interacts with the negatively charged components of the bacterial cell envelope.[7] This is followed by the insertion of its long hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity and increased permeability.[7] The subsequent leakage of essential intracellular components, such as ions and nucleotides, ultimately results in cell death.[7]

Caption: Mechanism of this compound Chloride Action.

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of this compound chloride against gram-positive bacteria, based on standard laboratory practices.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

4.1.1. Materials

-

96-well microtiter plates

-

This compound chloride stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or broth for dilution

-

Micropipettes and sterile tips

-

Incubator (35 ± 2 °C)

-

Microplate reader (optional)

4.1.2. Procedure

Caption: Broth Microdilution MIC Workflow.

-

Preparation of this compound Chloride Dilutions:

-

Dispense 50 µL of sterile broth into wells 2-12 of a 96-well microtiter plate.

-

Add 100 µL of the this compound chloride stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no BEC), and well 12 as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 50 µL of the standardized and diluted bacterial inoculum to each well (1-11), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is determined as the lowest concentration of this compound chloride at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step to the MIC assay.

4.2.1. Materials

-

MIC plate from the previous experiment

-

Agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Micropipette and sterile tips

-

Incubator (35 ± 2 °C)

-

Spreader or sterile loops

4.2.2. Procedure

Caption: Minimum Bactericidal Concentration Workflow.

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

-

Plating:

-

Spread the aliquot evenly onto the surface of an appropriate agar plate.

-

-

Incubation:

-

Incubate the plates at 35 ± 2 °C for 18-24 hours.

-

-

Reading Results:

-

The MBC is the lowest concentration of this compound chloride that results in a ≥99.9% reduction in the number of colonies (CFU/mL) compared to the initial inoculum count.

-

Conclusion

This compound chloride demonstrates significant antimicrobial activity against a broad range of gram-positive bacteria. Its primary mechanism of action, the disruption of the cytoplasmic membrane, leads to rapid bactericidal effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development. Further research is warranted to continue to explore the full antimicrobial potential and applications of this versatile compound.

References

Unveiling the Antifungal Potential of Benzethonium Chloride Against Pathogenic Yeasts

A Technical Guide for Researchers and Drug Development Professionals

Benzethonium (B1203444) chloride (BEC), a synthetic quaternary ammonium (B1175870) compound, has long been recognized for its broad-spectrum antimicrobial properties. While its antibacterial and antiviral activities are well-documented, its efficacy against pathogenic yeasts is an area of growing interest, particularly in the context of rising antifungal resistance. This technical guide provides an in-depth analysis of the antifungal activity of this compound chloride against pathogenic yeasts, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Assessment of Antifungal Efficacy

The antifungal activity of this compound chloride has been quantified against various pathogenic yeasts, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in fungal death, respectively.

| Pathogen | Concentration (mg/L) | Effect | Reference |

| Candida albicans | 16 | Epidemiological Cut-Off Value (ECOFF) for acquired resistance | [1] |

| Fusarium solani spores | 50 | 99.8% inactivation within 30 seconds | [2] |

| Fusarium oxysporum spores | 100 | Almost complete inactivation | [2][3][4] |

| Fusarium solani mycelia | 10 - 5000 | Inhibition of mycelial growth (dose-dependent) | [2] |

| Fusarium oxysporum mycelia | 10 - 5000 | Inhibition of mycelial growth (dose-dependent) | [2] |

Note: The fungicidal effect of BEC can be enhanced when combined with sugar alcohols such as erythritol, xylitol, and sorbitol, particularly against Candida albicans biofilms[5].

Mechanism of Antifungal Action

The primary mechanism of action of this compound chloride against yeast and other fungi involves the disruption of cellular membranes.[6][7][8] As a cationic surfactant, the positively charged quaternary ammonium head of the BEC molecule interacts with the negatively charged components of the fungal cell membrane.[6] This interaction, driven by both electrostatic and hydrophobic forces, leads to the integration of BEC's hydrophobic alkyl chain into the lipid bilayer.[6]

This molecular intercalation disrupts the membrane's structural integrity, leading to several detrimental consequences for the fungal cell:

-

Increased Permeability: The compromised membrane becomes more permeable, resulting in the leakage of essential intracellular components such as ions, nucleotides, and other small molecules.[6][7]

-

Disruption of Electrochemical Gradient: The altered membrane permeability interferes with the maintenance of the proper electrochemical gradient, which is crucial for vital cellular processes like energy production and nutrient transport.[6]

-

Protein Denaturation: this compound chloride can also denature cellular proteins by disrupting the hydrogen bonds and hydrophobic interactions that maintain their three-dimensional structure.[6] This loss of protein function further contributes to cellular demise.

The cumulative effect of membrane disruption and protein denaturation leads to the potent fungicidal activity of this compound chloride.[6]

Caption: Mechanism of this compound Chloride's Antifungal Action.

Experimental Protocols

The evaluation of the antifungal activity of this compound chloride typically involves standard microbiological techniques. The following outlines a general workflow for determining the MIC and MFC of BEC against pathogenic yeasts.

1. Preparation of Fungal Inoculum:

-

Pathogenic yeast strains are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at an optimal temperature (e.g., 28°C) for a specified period (e.g., 5-7 days)[2][3].

-

A spore or cell suspension is prepared by harvesting the fungal growth and suspending it in a sterile solution (e.g., sterile water or saline).

-

The suspension is standardized to a specific concentration (e.g., 10^6 CFU/mL) using a hemocytometer or by spectrophotometric methods[2][3].

2. Broth Microdilution Method for MIC Determination:

-

A serial two-fold dilution of this compound chloride is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth or RPMI-1640) in a 96-well microtiter plate.

-

Each well is inoculated with the standardized fungal suspension.

-

Positive (fungus and broth, no BEC) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of BEC that shows no visible fungal growth.

3. MFC Determination:

-

Aliquots from the wells showing no visible growth in the MIC assay are sub-cultured onto an agar medium without BEC.

-

The plates are incubated at the optimal temperature until growth is visible in the control cultures.

-

The MFC is defined as the lowest concentration of BEC from which no fungal colonies grow on the sub-culture plates.

Caption: Workflow for MIC and MFC Determination.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct impact of this compound chloride on specific intracellular signaling pathways in pathogenic yeasts. The primary fungicidal activity is attributed to the direct physical and chemical disruption of the cell membrane and protein denaturation, which are broad-acting mechanisms rather than targeted interactions with specific signaling cascades. Future research may elucidate more subtle molecular interactions, but the current understanding points to a mechanism of overwhelming cellular damage.

Conclusion

This compound chloride demonstrates significant antifungal activity against a range of pathogenic yeasts. Its primary mechanism of action, centered on the disruption of cell membrane integrity and protein denaturation, provides a broad and potent fungicidal effect. The available data, while not exhaustive for all pathogenic yeast species, indicates that BEC is a promising candidate for further investigation and development as an antifungal agent, both as a standalone compound and in synergistic combinations. Further research is warranted to expand the quantitative data across a wider array of clinically relevant yeasts and to explore any potential for resistance development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzalkonium Chloride and this compound Chloride Effectively Reduce Spore Germination of Ginger Soft Rot Pathogens: Fusa… [ouci.dntb.gov.ua]

- 5. parksideirl.com [parksideirl.com]

- 6. What is the mechanism of this compound Chloride? [synapse.patsnap.com]

- 7. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 8. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Virucidal Efficacy of Benzethonium Chloride Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral efficacy of benzethonium (B1203444) chloride (BEC), a quaternary ammonium (B1175870) compound, against a broad spectrum of enveloped viruses. This document summarizes key quantitative data from peer-reviewed studies, details common experimental protocols for evaluating virucidal activity, and presents visual representations of the underlying mechanism of action and experimental workflows.

Introduction

This compound chloride is a cationic surfactant with well-established antimicrobial properties. Its efficacy against enveloped viruses is of significant interest, particularly in the context of infection control and the development of topical antiseptics and disinfectants. Enveloped viruses, characterized by a lipid bilayer envelope, are generally more susceptible to disinfectants that disrupt this lipid membrane. This guide synthesizes the available scientific literature to provide a comprehensive resource on the virucidal activity of this compound chloride.

Mechanism of Action

The primary mechanism by which this compound chloride inactivates enveloped viruses is through the disruption of the viral lipid envelope.[1] The cationic headgroup of the BEC molecule electrostatically interacts with the negatively charged phospholipids (B1166683) of the viral membrane.[1][2] This leads to the accumulation of BEC within the bilayer, altering membrane fluidity and creating hydrophilic gaps.[1] The hydrophobic alkyl tail of BEC further penetrates and destabilizes the membrane, ultimately leading to the solubilization of the envelope into micelles and the inactivation of the virus.[1]

Caption: Mechanism of this compound Chloride's virucidal action on enveloped viruses.

Quantitative Efficacy Data

The virucidal efficacy of this compound chloride has been demonstrated against a range of enveloped viruses. The following tables summarize the quantitative data from various studies, including the virus tested, the concentration of this compound chloride, the contact time, and the resulting log reduction in viral titer.

Table 1: Efficacy of this compound Chloride Against Coronaviruses

| Virus Strain | This compound Chloride Concentration (%) | Contact Time | Log Reduction | Reference |

| SARS-CoV-2 | 0.28% (in concentrate with 2-propanol) | 3-10 min | Complete Inactivation | [3] |

| SARS-CoV-2 | 0.13% (in nanoemulsion) | 5 min | >4.0 | [2] |

| SARS-CoV-2 | 0.089% and 0.1% | 30 sec | ≥4.0 | [4] |

| Human Coronavirus 229E | Not Specified | 15 sec | >4.0 | [5] |

| SARS-CoV | 0.5% (as Benzalkonium Chloride) | Not Specified | >4.0 | [1] |

Table 2: Efficacy of this compound Chloride Against Other Enveloped Viruses

| Virus Strain | This compound Chloride Concentration (%) | Contact Time | Log Reduction | Reference |

| Influenza Virus | Not Specified | 10 min | Inactivated | [6] |

| Herpes Simplex Virus | Not Specified | 10 min | Inactivated | [6] |

| Human Immunodeficiency Virus (HIV) | Not Specified | Not Specified | Effective | [7] |

| Measles Virus | Not Specified | 10 min | Inactivated | [6] |

| Rabies Virus | Not Specified | 10 min | Inactivated | [6] |

| Vaccinia Virus | Not Specified | 10 min | Inactivated | [6] |

Experimental Protocols

The evaluation of the virucidal efficacy of this compound chloride typically involves suspension tests, such as plaque reduction assays or TCID50 assays. A generalized workflow for these experiments is outlined below.

Virucidal Suspension Assay (Generalized Protocol)

This protocol is a composite of methodologies described in the literature for determining the direct inactivating effect of a substance on a viral suspension.[5][8]

1. Preparation of Materials:

-

Cell Line: A susceptible cell line for the target virus is cultured to 90-100% confluency in appropriate growth medium. For example, A549 cells are commonly used for adenoviruses and some respiratory viruses.[8]

-

Virus Stock: A high-titer stock of the enveloped virus is prepared and quantified.

-

Test Substance: Serial dilutions of this compound chloride are prepared in a suitable buffer (e.g., PBS).

2. Virus Inactivation:

-

Aliquots of the this compound chloride dilutions are mixed with the virus stock at a defined ratio (e.g., 9 parts disinfectant to 1 part virus).

-

A virus control is prepared by mixing the virus stock with the buffer used for dilution.

-

The mixtures are incubated for a specific contact time at a controlled temperature.

3. Neutralization:

-

Immediately following incubation, the reaction is stopped by dilution in a large volume of ice-cold maintenance medium. This step is crucial to prevent further inactivation and to reduce the concentration of this compound chloride to non-cytotoxic levels for the subsequent cell culture assay.

4. Viral Titer Determination (Plaque Assay Example):

-

Serial 10-fold dilutions of the neutralized virus suspensions are prepared.

-

The dilutions are used to infect the prepared cell monolayers.

-

After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

After incubation, the cells are stained (e.g., with crystal violet or neutral red) to visualize and count the plaques.

5. Calculation of Log Reduction:

-

The viral titer (in Plaque Forming Units per mL, PFU/mL) is calculated for the control and each this compound chloride concentration.

-

The log reduction is calculated as: Log₁₀(Viral Titer of Control) - Log₁₀(Viral Titer of Test).

Caption: Generalized workflow for a virucidal suspension assay.

Cytotoxicity Assay

It is essential to distinguish between true antiviral activity and cytotoxicity caused by the disinfectant. A cytotoxicity assay is performed in parallel to determine the concentrations of this compound chloride that are toxic to the host cells.[8]

1. Cell Seeding:

-

Host cells are seeded in a 96-well plate at a specific density.

2. Compound Treatment:

-

The cells are treated with the same serial dilutions of this compound chloride used in the virucidal assay.

-

Control wells with untreated cells are included.

3. Incubation:

-

The plate is incubated for a duration that reflects the exposure time in the virucidal assay.

4. Viability Assessment:

-

Cell viability is assessed using a method such as the MTT assay, which measures mitochondrial activity.

-

The results determine the maximum non-toxic concentration of this compound chloride that can be used in the virucidal assay without confounding the results.

Conclusion

This compound chloride demonstrates significant virucidal efficacy against a wide range of enveloped viruses. Its mechanism of action, centered on the disruption of the viral lipid envelope, makes it a potent agent for inactivating these pathogens. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of virology and drug development. Further research may focus on optimizing formulations to enhance efficacy and minimize cytotoxicity, as well as exploring its activity against emerging enveloped viral pathogens.

References

- 1. Exploring whether Benzalkonium Chloride could be effective against SARS-CoV-2 - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of SARS-CoV-2 by 2 commercially available Benzalkonium chloride-based hand sanitizers in comparison with an 80% ethanol-based hand sanitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation kinetics of benzalkonium chloride and ethanol-based hand sanitizers against a betacoronavirus and an alphacoronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of Viruses by Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parksideirl.com [parksideirl.com]

- 8. benchchem.com [benchchem.com]

The Spermicidal Action of Benzethonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzethonium chloride, a quaternary ammonium (B1175870) salt, is a potent spermicidal agent that offers a promising alternative to commonly used spermicides like Nonoxynol-9 (B121193). Its mechanism of action involves the rapid and irreversible disruption of sperm cell membranes, leading to immediate immobilization and loss of fertilizing capacity. This technical guide provides a comprehensive overview of the spermicidal properties of this compound chloride, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its evaluation.

Introduction

The development of safe and effective topical contraceptives is a critical area of reproductive health research. Spermicidal agents play a significant role in contraception, both as standalone products and in conjunction with barrier methods. This compound chloride (BKC) has emerged as a noteworthy spermicidal compound due to its high efficacy at low concentrations and a potentially more favorable safety profile compared to other surfactants like Nonoxynol-9 (N-9). This document serves as an in-depth technical resource for professionals engaged in the research and development of contraceptive technologies, providing detailed methodologies and comparative data on the spermicidal properties of this compound chloride.

Mechanism of Action

This compound chloride's spermicidal activity is primarily attributed to its cationic surfactant properties, which lead to the catastrophic disruption of the sperm's cellular and organellar membranes.[1] The primary targets are the plasma membrane, the acrosome, and the mitochondria.

-

Plasma Membrane Disruption: The positively charged head of the this compound chloride molecule interacts with the negatively charged components of the sperm's plasma membrane. This interaction disrupts the lipid bilayer, leading to increased permeability and leakage of essential intracellular components.[1]

-

Acrosomal Damage: The external membrane of the acrosome is immediately destroyed upon exposure to this compound chloride.[1] This action terminates the sperm's fertilizing capacity by preventing the acrosome reaction, a crucial step for penetrating the zona pellucida of the oocyte.

-

Mitochondrial Dysfunction: this compound chloride destroys the inner and outer mitochondrial membranes in the sperm's midpiece.[1] This damage interrupts the mitochondrial respiratory chain, halting ATP production and leading to a rapid loss of motility and cell death.[2][3][4][5][6]

The action of this compound chloride is immediate and irreversible, causing instant immobilization and subsequent death of the sperm cell.[1]

Comparative Efficacy and Cytotoxicity

In vitro studies have consistently demonstrated the high spermicidal efficacy of this compound chloride, often showing it to be more potent than Nonoxynol-9.

Spermicidal Efficacy

The following table summarizes the comparative spermicidal efficacy of this compound chloride and Nonoxynol-9 from various in vitro studies.

| Spermicide | Assay | Effective Concentration | Key Findings | Reference |

| This compound chloride | Sander-Cramer | Not specified | 4 times more effective than Nonoxynol-9. | [7] |

| This compound chloride | In vitro motility and viability assays | Lower doses than N-9 | Promoted total immobilization and complete loss of sperm viability. | [2][8] |

| Nonoxynol-9 | In vitro motility and viability assays | Higher doses than BKC | Induced total immobilization and complete loss of sperm viability. | [2][8] |

| Nonoxynol-9 | Clinical Trial (Typical Use) | 52.5 mg - 150 mg | 6-month pregnancy probabilities ranged from 14% to 22%. | [9][10] |

Cytotoxicity Profile

A crucial aspect of spermicide development is ensuring minimal toxicity to the vaginal epithelium. Studies on HeLa cells, a common model for cervical cells, have provided insights into the comparative cytotoxicity of this compound chloride and Nonoxynol-9.

| Spermicide | Cell Line | Assay | IC50 / Cytotoxicity | Key Findings | Reference |

| This compound chloride | HeLa | MTT Assay | Less toxic than N-9 | Better tolerated after immediate exposure. | [2][8][9] |

| Nonoxynol-9 | HeLa | MTT Assay | More toxic than BKC | Induced greater cell detachment and signs of toxicity. | [2][8][9] |

| Nonoxynol-9 | Rat Liver Cells | Cytotoxicity Assay | LC50: 24 µg/ml | Dose-related cytocidal effects. | [11] |

| Benzalkonium chloride | Human Lung Epithelial Cells | Cell Viability | Induces G0/G1 cell cycle arrest | Plasma membrane damage triggered by long alkyl chains. | [12] |

| Benzalkonium chloride | Human Meibomian Gland Epithelial Cells | MTS Assay | Cytotoxic effects starting at 0.1µg/ml | Synergistic toxic effect with prostaglandin-analogs. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of spermicidal properties.

Sander-Cramer Test (Sperm Immobilization Assay)

This test evaluates the minimum effective concentration (MEC) of a spermicidal agent required to induce 100% immobilization of sperm.

Materials:

-

Test compound (this compound chloride) serially diluted in a physiological buffer (e.g., saline).

-

Freshly collected human semen, liquefied at 37°C.

-

Microscope slides and coverslips.

-

Phase-contrast microscope.

-

Vortex mixer.

Procedure:

-

To 0.25 ml of each spermicidal dilution, add 0.05 ml of liquefied human semen.

-

Immediately vortex the mixture at a low speed for 10 seconds.

-

Place a drop of the mixture onto a microscope slide, cover with a coverslip.

-

Examine immediately under a phase-contrast microscope at 400x magnification.

-

Record the time to complete immobilization of all spermatozoa. The result is considered positive if 100% of spermatozoa are immobilized within 20 seconds.

Eosin-Nigrosin Staining (Sperm Viability Assay)

This differential staining technique distinguishes between live (unstained) and dead (stained) sperm based on membrane integrity.

Materials:

-

1% (w/v) Eosin Y solution in physiological saline.

-

10% (w/v) Nigrosin solution in distilled water.

-

Freshly collected human semen, liquefied at 37°C.

-

Microscope slides and coverslips.

-

Bright-field microscope.

Procedure:

-

Place one drop of liquefied semen on a clean glass slide.

-

Add two drops of the Eosin Y solution to the semen drop and mix gently for 30 seconds.

-

Add three drops of the Nigrosin solution and mix thoroughly.

-

Prepare a thin smear by dragging the edge of a second slide across the mixture.

-

Allow the smear to air dry completely.

-

Examine the slide under a bright-field microscope at 1000x magnification (oil immersion).

-

Count at least 200 spermatozoa. Live sperm will appear white or colorless against the dark background, while dead sperm will be stained pink or red.

Hypo-osmotic Swelling (HOS) Test (Sperm Membrane Integrity Assay)

This test assesses the functional integrity of the sperm's plasma membrane by observing its ability to swell in a hypo-osmotic solution.

Materials:

-

Hypo-osmotic solution (e.g., 150 mOsm/L fructose (B13574) and sodium citrate (B86180) solution).

-

Freshly collected human semen, liquefied at 37°C.

-

Incubator at 37°C.

-

Microscope slides and coverslips.

-

Phase-contrast microscope.

Procedure:

-

Mix 0.1 ml of liquefied semen with 1.0 ml of the pre-warmed hypo-osmotic solution.

-

Incubate the mixture at 37°C for 30-60 minutes.

-

Place a drop of the incubated mixture on a microscope slide and cover with a coverslip.

-

Examine under a phase-contrast microscope at 400x magnification.

-

Count at least 200 spermatozoa and record the percentage of sperm showing tail swelling (coiling), which indicates an intact and functional plasma membrane.

MTT Assay (Cytotoxicity Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HeLa cells (or other relevant vaginal epithelial cell line).

-

96-well cell culture plates.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (this compound chloride) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

-

Microplate reader.

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used for the test compound) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and MTT solution, and add 100 µl of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

Visualizations

Experimental Workflow for Spermicidal Activity Assessment

Caption: Workflow for evaluating the spermicidal and cytotoxic properties of this compound chloride.

Proposed Mechanism of Action of this compound Chloride on Sperm

Caption: The multifaceted mechanism of this compound chloride leading to sperm cell death.

Putative Signaling Pathway Disruption by this compound Chloride

Caption: Postulated disruption of sperm signaling pathways by this compound chloride.

Conclusion

This compound chloride demonstrates potent spermicidal properties, acting rapidly to disrupt key sperm structures essential for viability and fertilization. Its efficacy at lower concentrations and potentially better local tolerance compared to Nonoxynol-9 make it a compelling candidate for further development in contraceptive formulations. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and optimize the use of this compound chloride as a safe and effective spermicidal agent. Further research into its long-term safety and in vivo efficacy is warranted to fully realize its potential in reproductive health.

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. rep.bioscientifica.com [rep.bioscientifica.com]

- 3. The impact of mitochondrial impairments on sperm function and male fertility: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A narrative review of mitochondrial dysfunction and male infertility - Mai - Translational Andrology and Urology [tau.amegroups.org]

- 5. researchgate.net [researchgate.net]

- 6. Pathophysiology of Mitochondrial Dysfunction in Human Spermatozoa: Focus on Energetic Metabolism, Oxidative Stress and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Efficacy of spermicides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Effect of intracellular pH on depolarization-evoked calcium influx in human sperm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the cytotoxicity and genotoxicity of the spermicides nonoxynol-9 and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro effects of benzalkonium chloride and prostaglandins on human meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzethonium Chloride: A Deep Dive into its Impact on Eukaryotic Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted effects of benzethonium (B1203444) chloride (BZN), a quaternary ammonium (B1175870) compound, on critical eukaryotic cell signaling pathways. Initially recognized for its antimicrobial properties, recent research has unveiled its potent anticancer activities, stemming from its ability to modulate a range of intracellular signaling cascades. This document synthesizes key findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development endeavors.

Quantitative Effects on Cell Viability

This compound chloride exhibits significant cytotoxic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. The following table summarizes these findings for easy comparison.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| FaDu | Hypopharyngeal Squamous Carcinoma | 48 | 3.8 | [1][2][3][4][5] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 48 | 13.73 | [6] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 48 | 14.37 | [6] |

| TU177 | Head and Neck Squamous Cell Carcinoma | 48 | 6.24 | [6] |

| TU686 | Head and Neck Squamous Cell Carcinoma | 48 | 2.345 | [6] |

| C666-1 | Nasopharyngeal Carcinoma | 48 | 5.3 | [1][2][3][4][5] |

| NIH 3T3 | Untransformed Mouse Embryonic Fibroblast | 48 | 42.2 | [1][3][4][5] |

| GM05757 | Primary Normal Human Fibroblast | 48 | 17.0 | [1][3][4] |

| Cybrid Cells | Osteosarcoma Cybrid | Not Specified | 22.8 | [7][8] |

| HCEP Cells | Human Corneal Epithelial Primary Cells | Not Specified | 3.8 | [7][8] |

Core Signaling Pathways Modulated by this compound Chloride

This compound chloride exerts its cellular effects by influencing several key signaling pathways. These interconnected pathways ultimately lead to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Inhibition of STAT3 Signaling

A primary mechanism of BZN's anticancer activity is its potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][9] BZN has been shown to directly bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[6][9][10][11] This inhibition prevents the phosphorylation of STAT3 at Tyr705, blocking its translocation to the nucleus and the transcription of downstream target genes like the anti-apoptotic protein MCL-1.[6][9][10] The downregulation of MCL-1 contributes to the induction of mitochondrial-mediated apoptosis.[6][9][10]

Activation of p38 MAPK and Cyclin D1 Degradation

This compound chloride has been demonstrated to suppress lung cancer tumorigenesis by activating the p38 MAPK signaling pathway.[12] This activation leads to the phosphorylation of Cyclin D1 at threonine 286, marking it for ubiquitin-mediated proteasomal degradation.[12] The subsequent decrease in Cyclin D1 levels induces a cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.[12]

Induction of Mitochondrial Dysfunction and Apoptosis

A significant body of evidence points to this compound chloride's ability to induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[1][3][7][13] BZN directly targets mitochondrial complex I, inhibiting mitochondrial respiration and ATP synthesis.[7][8][13][14] This disruption leads to a loss of mitochondrial membrane potential (ΔΨM), the production of reactive oxygen species (ROS), and the release of pro-apoptotic factors into the cytoplasm.[1][3][13] Consequently, caspases are activated, leading to programmed cell death.[1][2][3]

Endoplasmic Reticulum (ER) Stress Induction

This compound chloride has also been implicated in the induction of endoplasmic reticulum (ER) stress.[15] ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR).[16] While the precise mechanism of BZN-induced ER stress is still under investigation, it is known to contribute to apoptosis and reduced proliferation in head and neck squamous cell carcinoma (HNSCC).[15] The UPR, when prolonged or severe, can activate pro-apoptotic signaling pathways, including the CHOP-mediated pathway.[16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on this compound chloride's effects on cell signaling.

Cell Viability and Proliferation Assays

Purpose: To quantify the cytotoxic and anti-proliferative effects of this compound chloride.

Methods:

-

WST-1 and CCK-8 Assays:

-

Seed cells (e.g., A549, H1299, CAL27, FaDu) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[3]

-

Treat the cells with various concentrations of this compound chloride (e.g., up to 20 µM or as indicated) or DMSO as a vehicle control for specified time periods (e.g., 24, 48, 72 hours).[6][12]

-

Add 10 µL of WST-1 or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells.

-

-

Colony Formation Assay:

-

Seed A549 or H1299 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Treat the cells with different concentrations of BZN for 24 hours.

-

Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.

-

Count the number of colonies (typically those with >50 cells).

-

Apoptosis Assays

Purpose: To detect and quantify apoptosis induced by this compound chloride.

Method: Annexin V-FITC/Propidium Iodide (PI) Double Staining

-

Treat cells (e.g., A549, H1299, CAL27, FaDu) with various concentrations of BZN for 48 hours.[6][12]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

Western Blot Analysis

Purpose: To detect changes in the expression and phosphorylation status of specific proteins in signaling pathways.

Method:

-

Treat cells with BZN at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against:

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Proteomics (SILAC)

Purpose: To identify and quantify global changes in protein expression in response to this compound chloride treatment.

Method: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

-

Culture A549 cells for at least six doublings in DMEM medium supplemented with either "light" (L-arginine and L-lysine) or "heavy" (13C6-L-arginine and 13C6-L-lysine) amino acids.

-

Treat the "light"-labeled cells with 10 µM BZN and the "heavy"-labeled cells with DMSO for 48 hours.[12]

-

Harvest and lyse the cells, then combine equal amounts of protein from the "light" and "heavy" lysates.

-

Digest the protein mixture with trypsin.

-

Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.

-

Perform bioinformatics analysis (e.g., Ingenuity Pathway Analysis) to identify the signaling pathways affected by the differentially expressed proteins.[12]

Interconnected Signaling and Experimental Workflow

The various signaling pathways affected by this compound chloride are interconnected, creating a robust network that drives cancer cells towards apoptosis and growth arrest. The experimental workflow to elucidate these effects typically involves a multi-pronged approach, starting from broad cellular effects and narrowing down to specific molecular interactions.

Conclusion

This compound chloride is a multi-target compound that disrupts key eukaryotic cell signaling pathways involved in cell survival and proliferation. Its ability to inhibit STAT3, activate p38 for Cyclin D1 degradation, and induce both mitochondrial and ER stress-mediated apoptosis makes it a compound of significant interest for anticancer drug development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this compound chloride.

References

- 1. This compound chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Discovery of this compound chloride as a potent STAT3 inhibitor for the treatment of HNSCC [frontiersin.org]

- 12. This compound chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Emerging Antitumor Potential of Benzethonium Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzethonium (B1203444) chloride (BZN), a quaternary ammonium (B1175870) salt traditionally utilized for its antimicrobial properties, is gaining significant attention within the oncology research community for its potent and selective antitumor activities. Early investigations have revealed its capacity to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in a broad range of cancer cell lines. Mechanistically, BZN's anticancer effects are attributed to its modulation of critical cellular signaling pathways, including the STAT3 and p38 MAPK pathways. This technical guide synthesizes the foundational research on this compound chloride's anticancer potential, presenting quantitative efficacy data, detailed experimental methodologies, and visual representations of the implicated signaling cascades to support further exploration and development of this compound as a potential therapeutic agent.

Quantitative Data on Anticancer Efficacy

The antitumor activity of this compound chloride has been demonstrated across a variety of cancer cell lines, with a notable therapeutic index, exhibiting higher toxicity toward malignant cells compared to normal cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from seminal studies are summarized below, providing a comparative look at its potency.

| Cell Line | Cancer Type | IC50/ED50 (µM) | Incubation Time (h) | Reference |

| FaDu | Hypopharyngeal Squamous Carcinoma | 3.8 | 48 | [1][2] |

| C666-1 | Nasopharyngeal Carcinoma | 5.3 | 48 | [1][2] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 13.73 | 48 | [3] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 14.37 | 48 | [3] |

| TU177 | Laryngeal Carcinoma | 6.24 | 48 | [3] |

| TU686 | Laryngeal Carcinoma | 2.345 | 48 | [3] |

| NIH 3T3 | Untransformed Mouse Embryonic Fibroblast | 42.2 | 48 | [1][2] |

| GM05757 | Primary Normal Human Fibroblast | 17.0 | 48 | [1][2] |

Key Mechanistic Insights: Signaling Pathways

This compound chloride exerts its anticancer effects by interfering with crucial cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.